Imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium
Description
Imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium is a quaternary ammonium compound (QAC) characterized by a 12-unit polyethylene glycol (PEG)-like ethoxy chain and a tert-butyl (2-methylpropan-2-yl) ester group. The azanium (NH₃⁺) moiety confers cationic properties, while the extended ethoxy backbone enhances hydrophilicity. The tert-butyl ester group likely improves hydrolytic stability compared to linear alkyl esters, reducing premature degradation .
Properties
IUPAC Name |
imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H62N3O14/c1-31(2,3)48-30(35)4-6-36-8-10-38-12-14-40-16-18-42-20-22-44-24-26-46-28-29-47-27-25-45-23-21-43-19-17-41-15-13-39-11-9-37-7-5-33-34-32/h32H,4-29H2,1-3H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRQVHVUEHCSCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H62N3O14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium is a complex organic compound with potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes multiple ethylene glycol units and an imino functional group. Its molecular formula is , with a molecular weight of approximately 462.6 g/mol.
Antitumor Activity
Recent studies have indicated that compounds similar to Imino-[...] exhibit significant antitumor properties. For instance, derivatives have shown promising inhibition rates against various cancer cell lines. A notable study reported IC50 values for several compounds in the same class, indicating their effectiveness in inhibiting tumor growth:
| Compound | Target | IC50 (µM) |
|---|---|---|
| 2a | NPM1-ALK | 0.54 |
| 2b | JAK3 | 0.36 |
| 2c | cRAF | 0.78 |
These results suggest that modifications to the imino structure can enhance antitumor efficacy, thereby warranting further investigation into the specific mechanisms of action involved .
Antimicrobial Activity
The antimicrobial potential of Imino[...] has also been explored. In vitro studies demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4 to 16 µg/mL for various derivatives tested:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Salmonella typhimurium | 4 |
This antimicrobial profile indicates the compound's potential as a therapeutic agent in treating bacterial infections .
Case Study 1: Antitumor Efficacy
A study conducted on a series of imino derivatives, including Imino[...], demonstrated significant cytotoxic effects on human cancer cell lines. The research utilized both in vitro assays and in vivo models, revealing that the compound induced apoptosis in cancer cells through the activation of caspase pathways.
Case Study 2: Antimicrobial Screening
In another investigation, researchers evaluated the antimicrobial activity of Imino[...] against clinical isolates of resistant bacteria. The findings indicated that certain modifications to the compound enhanced its efficacy, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential in addressing antibiotic resistance.
Scientific Research Applications
Medicinal Chemistry
Imino compounds, particularly those containing imino groups, are known for their biological activities. Research indicates that derivatives of imino compounds can exhibit anticancer properties. For instance, studies have shown that certain imino derivatives can selectively induce apoptosis in cancer cell lines while sparing normal cells, making them promising candidates for targeted cancer therapies .
Case Study: Anticancer Activity
In a recent study, derivatives similar to imino-[...] showed significant cytotoxic effects against various cancer cell lines, including HeLa and MCF-7. The mechanism involved the activation of caspases leading to programmed cell death, highlighting the potential of such compounds in developing new anticancer agents .
Antimicrobial Properties
The presence of nitrogen heterocycles in imino compounds has been linked to antimicrobial activity. Research indicates that these compounds can inhibit the growth of bacteria and fungi, making them valuable in developing new antibiotics .
Case Study: Antibacterial Efficacy
A series of synthesized imino compounds were tested against common bacterial strains. Results indicated that some derivatives exhibited potent antibacterial activity comparable to established antibiotics, suggesting their potential as new therapeutic agents in treating infections .
Material Science
Imino compounds are also being explored for their roles in material science, particularly as ligands in coordination chemistry. Their ability to form stable complexes with metal ions makes them suitable for applications in catalysis and sensor technology.
Case Study: Coordination Complexes
Research has demonstrated that imino-based ligands can form stable complexes with transition metals, which can be utilized as catalysts in organic reactions. These complexes have shown enhanced catalytic activity compared to traditional catalysts, indicating the potential for industrial applications .
Data Tables
Comparison with Similar Compounds
PEG-Based Quaternary Ammonium Compounds
- 2-[2-[2-[2-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propane (): Structure: A 12-ethoxy chain terminated with a propane group and methoxy ether. Key Differences: Lacks the azanium group and tert-butyl ester, reducing cationic charge and steric bulk. Properties: High water solubility due to the PEG chain; used as a nonionic surfactant or solvent . Stability: Ether linkages resist hydrolysis, similar to the target compound’s ethoxy chain .
Glufosinate-P Ammonium ()**:
- Structure: Azanium (2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoate.
- Key Differences : Contains a phosphonate group instead of PEG/tert-butyl moieties.
- Properties : Moderate water solubility; acts as a broad-spectrum herbicide.
- Stability : Environmentally degradable via microbial action, unlike the target compound’s persistent PEG chain .
Esterquats ()**:
- Structure : Fatty acid esters linked to QACs (e.g., tris(2-hydroxyethyl)(methyl)azanium methylsulfate).
- Key Differences : Ester groups are hydrolysis-prone, unlike the target’s stable ether/tert-butyl groups.
- Properties : Used in fabric softeners; hydrolyze into fatty acids and QACs, limiting shelf-life .
DPPH ()**:
Key Insights:
- Solubility : The target compound’s long ethoxy chain enhances aqueous solubility compared to DPPH and glufosinate-P ammonium .
- Stability : The tert-butyl ester and ether linkages confer superior hydrolytic stability versus esterquats, which degrade into QACs and fatty acids .
- Applications : Unlike glufosinate-P (herbicide) or DPPH (lab reagent), the target compound’s PEG-azanium structure aligns with biomedical uses (e.g., nucleic acid delivery) .
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for synthesizing this compound with high purity?
- Methodological Answer : Prioritize controlled stepwise oligomerization of ethylene oxide chains to ensure uniform branching. Use membrane separation technologies (e.g., nanofiltration) to isolate intermediates and reduce polydispersity. Monitor reaction kinetics via inline spectroscopy (e.g., FTIR) to track tert-butoxy group stability during esterification .
- Safety Note : Implement fume hoods and personal protective equipment (PPE) to mitigate risks of respiratory irritation (H335) and skin corrosion (H315) during synthesis .
Q. How can researchers characterize the compound’s stability under varying pH conditions?
- Methodological Answer : Conduct accelerated degradation studies using buffered solutions (pH 1–13) at 40–60°C. Analyze hydrolytic cleavage of the tert-butoxy ester via HPLC-MS. Compare degradation products with theoretical fragmentation patterns predicted by computational tools like COSMO-RS .
Q. What analytical techniques are most effective for confirming the compound’s polyether chain length?
- Methodological Answer : Combine MALDI-TOF mass spectrometry for molecular weight distribution analysis and 2D NMR (e.g., HSQC, HMBC) to resolve overlapping ethylene oxide signals. Validate results against synthetic controls with defined chain lengths .
Advanced Research Questions
Q. How can computational modeling resolve contradictions between predicted and observed solubility profiles?
- Methodological Answer : Use molecular dynamics (MD) simulations in COMSOL Multiphysics to model solvation dynamics of the polyether backbone. Cross-validate with experimental cloud-point measurements in polar solvents (e.g., water, ethanol). Adjust force-field parameters to account for tert-butoxy steric effects .
Q. What strategies address discrepancies in cytotoxicity data across in vitro assays?
- Methodological Answer : Standardize cell culture conditions (e.g., serum-free media) to minimize nonspecific interactions with the polyether chain. Perform dose-response curves with impedance-based real-time cell analysis (RTCA) to distinguish membrane disruption from metabolic inhibition .
Q. How do interfacial properties of this compound influence its performance in membrane technologies?
- Methodological Answer : Measure critical micelle concentration (CMC) via surface tensiometry. Correlate with AFM imaging of self-assembled monolayers on silicon substrates. Optimize membrane pore size (e.g., track-etched polycarbonate) to match the compound’s hydrodynamic radius .
Q. What factorial design approaches optimize catalytic efficiency in esterification reactions?
- Methodological Answer : Employ a 2^k factorial design to test variables: catalyst loading (e.g., DMAP), temperature (25–80°C), and solvent polarity (THF vs. DMF). Use response surface methodology (RSM) to identify interactions between tert-butoxy activation and ethylene oxide chain mobility .
Theoretical and Framework-Driven Questions
Q. How can researchers integrate this compound into a broader theoretical framework for supramolecular chemistry?
- Methodological Answer : Map its host-guest interactions with β-cyclodextrin or cucurbiturils using isothermal titration calorimetry (ITC). Compare binding constants with DFT-predicted stabilization energies for tert-butoxy inclusion complexes .
Q. What methodological gaps exist in current studies of its environmental fate?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
